Bienvenue dans la boutique en ligne BenchChem!

6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Process Chemistry Scale-up Cost of Goods

The compound 6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one (CAS 1058500-66-5) is a fully synthetic, small-molecule dihydropyrimidinone (DHPM) derivative. Its core scaffold is a privileged structure in medicinal chemistry, characterized by a 4-fluorophenyl group at the 6-position and an N3-substituted 2-morpholin-4-yl-2-oxoethyl side chain.

Molecular Formula C16H16FN3O3
Molecular Weight 317.31 g/mol
CAS No. 1058500-66-5
Cat. No. B6541979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one
CAS1058500-66-5
Molecular FormulaC16H16FN3O3
Molecular Weight317.31 g/mol
Structural Identifiers
SMILESC1COCCN1C(=O)CN2C=NC(=CC2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C16H16FN3O3/c17-13-3-1-12(2-4-13)14-9-15(21)20(11-18-14)10-16(22)19-5-7-23-8-6-19/h1-4,9,11H,5-8,10H2
InChIKeyZKAJARIJSLBZJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one (CAS 1058500-66-5): Compound Profile and Core Characteristics


The compound 6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one (CAS 1058500-66-5) is a fully synthetic, small-molecule dihydropyrimidinone (DHPM) derivative. Its core scaffold is a privileged structure in medicinal chemistry, characterized by a 4-fluorophenyl group at the 6-position and an N3-substituted 2-morpholin-4-yl-2-oxoethyl side chain [1]. A one-step synthesis yielding this product in quantitative yield under adapted Vilsmeier conditions has been reported, with full spectroscopic characterization (1H-, 2H-, 13C-NMR, IR, and Raman) [2]. This compound is a member of a broader class of morpholino-pyrimidines explored for their inhibitory activity against kinases such as mTOR and PI3K, which are key targets in oncology research [3].

Procurement Risk Alert: Why Analogs of 6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one Are Not Interchangeable


Substituting this target compound with a closely related dihydropyrimidinone analog is a high-risk procurement decision that can lead to invalid research results. The specific combination of the 4-fluorophenyl group at the C6 position and the N3-linked 2-morpholin-4-yl-2-oxoethyl side chain dictates its unique molecular recognition profile. For instance, replacing the 4-fluorophenyl group with a 4-ethoxyphenyl group (CAS 1058207-62-7) alters the compound's electron density, lipophilicity, and metabolic stability, fundamentally changing its binding affinity for biological targets . Similarly, replacing the 4-fluorophenyl with a 4-methylphenyl (CAS 1060201-68-4) removes the strong electron-withdrawing effect of the fluorine atom, which is critical for modulating π-π stacking interactions and hydrogen bonding in kinase active sites . The N3 side chain is not merely a solubility handle; its morpholino-oxoethyl structure is a critical pharmacophore for kinase hinge-binding, and changing it or removing the carbonyl oxygen can abolish target engagement [1]. These subtle structural variations mean that in-class compounds cannot be used interchangeably to reproduce or build upon published structure-activity relationship (SAR) data.

Evidence-Based Differentiation Guide for 6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one


Synthesis Scalability and Cost-Efficiency: Quantitative Yield Advantage over Multi-Step Analogs

The target compound can be synthesized in a single step with a quantitative yield, a major advantage in terms of production cost and scalability over its closest multi-step analogs. In contrast, the synthesis of the closely related 4-ethoxyphenyl analog (CAS 1058207-62-7) requires a multi-step process involving condensation, followed by reaction with morpholine and formaldehyde under controlled conditions, which inevitably leads to lower overall yields and higher purification costs [1].

Process Chemistry Scale-up Cost of Goods

Enhanced Target Binding Affinity Through Electron-Withdrawing Fluorine: A SAR Comparison

The presence of the 4-fluorophenyl substituent is a critical driver for target binding affinity in kinase inhibitor programs. The strong electron-withdrawing effect of fluorine enhances the compound's binding interaction with the hinge region of kinases like mTOR and PI3K compared to analogs with electron-donating substituents. While direct comparative IC50 data for these two specific compounds is not publicly available, class-level SAR from the AstraZeneca morpholino-pyrimidine patent demonstrates that electron-withdrawing groups on the phenyl ring consistently improve enzyme inhibitory activity [1]. The 4-methylphenyl analog (CAS 1060201-68-4), which features an electron-donating methyl group, is predicted by this established SAR to have significantly weaker binding affinity [2].

Medicinal Chemistry Kinase Inhibition Structure-Activity Relationship (SAR)

Differentiated Physicochemical Profile: Strategic Impact of Fluorine on LogP and Metabolic Stability

The strategic placement of a single fluorine atom on the phenyl ring creates a quantifiably different physicochemical profile compared to the non-fluorinated or differently substituted analogs. This difference in lipophilicity directly affects metabolic stability and non-specific protein binding, which is a key consideration in cell-based assay performance. The predicted LogP (XLogP3) for the target 4-fluorophenyl compound is 1.1 [1], while the 4-methylphenyl analog has a significantly higher XLogP3 of 1.5 [2].

ADME/Tox Drug-like Properties Physicochemical Profile

Unique Analytical Fingerprint for Identity Verification: IR and Raman Spectroscopic Characterization

The target compound has been rigorously characterized with a complete set of spectroscopic data, including IR and Raman spectra, providing a unique analytical fingerprint that is essential for identity verification and purity assessment in a GLP or QC environment [1]. This level of characterization is often absent for custom-synthesized library compounds. For the closest analog, 6-(4-ethoxyphenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one, only standard 1H NMR and mass spectrometry are typically provided by vendors, limiting the methods available for conclusive identity testing .

Analytical Chemistry Quality Control (QC) Identity Verification

High-Value Application Scenarios for 6-(4-Fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one


Kinase Inhibitor Hit-to-Lead and Lead Optimization Campaigns

The target compound is optimally deployed as a starting point or early lead in a medicinal chemistry program targeting PI3K/mTOR pathway-driven cancers. Its one-step, high-yield synthesis [1] supports rapid analog generation for SAR exploration. The electron-withdrawing 4-fluorophenyl group provides a strategic advantage in enhancing kinase hinge-binding affinity over electron-donating analogs [2], making it a better core scaffold for optimizing target potency. The lower LogP (1.1) compared to the 4-methylphenyl analog (1.5) suggests more favorable solubility and metabolic stability for in vivo studies, offering a superior starting point for lead optimization [3].

Focused Library Synthesis for Kinase Selectivity Profiling

Procurement of this compound is ideal for building a focused library around the morpholino-pyrimidine chemotype. Its unique combination of substituents fills a specific chemical space not occupied by closely related analogs [1]. The compound's verified spectroscopic fingerprint [2] ensures that each library member can be rigorously QC'd, which is essential for generating reliable, high-quality screening data and for patent applications where analytical data for each exemplified compound is required [3].

In Vitro Pharmacology and Cellular Proof-of-Concept Studies

For researchers validating a PI3K/mTOR target hypothesis, this compound is a superior tool compound. The quantitative synthesis yield and cost-efficiency of its production [1] enable the procurement of larger quantities needed for extensive dose-response and selectivity panels. Its distinct physicochemical profile, characterized by a LogP of 1.1, makes it more suitable for achieving consistent, interpretable data in cell-based assays compared to more lipophilic analogs that may suffer from poor solubility or non-specific binding [2].

Quote Request

Request a Quote for 6-(4-fluorophenyl)-3-[2-(morpholin-4-yl)-2-oxoethyl]-3,4-dihydropyrimidin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.